molecular formula C25H23NO5 B4105322 10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B4105322
M. Wt: 417.5 g/mol
InChI Key: GGJMUSFOFDDDQC-UHFFFAOYSA-N
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Description

10-(2,3,4-Trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione (abbreviated as DT340; CAS: 669753-40-6) is a polycyclic quinoline derivative synthesized via a Cu/zeolite-Y-catalyzed multicomponent reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate . This method achieves high yields (up to 92%) and reduced reaction times (~3–4 hours) due to the catalyst’s Brønsted and Lewis acid sites, which enhance selectivity .

Its mechanism involves reversible DNA intercalation, with binding free energies ranging from -6 to 10 kcal·mol⁻¹, and stabilization via hydrophobic interactions with nucleotide bases (e.g., DC3, DG4) . The 2,3,4-trimethoxyphenyl substituent likely enhances DNA affinity through π-π stacking and polar interactions .

Properties

IUPAC Name

10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-29-18-12-11-15(24(30-2)25(18)31-3)19-20-16(9-6-10-17(20)27)26-22-13-7-4-5-8-14(13)23(28)21(19)22/h4-5,7-8,11-12,19,26H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJMUSFOFDDDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)C5=CC=CC=C54)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione , also known by its CAS number 79103-90-5, is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its cytotoxic effects, anti-metastatic properties, and mechanisms of action based on recent studies.

Chemical Information

  • Molecular Formula: C₃₇H₃₉N₃O₉
  • Molecular Weight: 637.7 g/mol
  • CAS Number: 79103-90-5

Structural Characteristics

The compound features a unique indenoquinoline backbone with a trimethoxyphenyl substituent, which contributes to its biological activity. The presence of multiple methoxy groups enhances its lipophilicity and potential interactions with biological targets.

Cytotoxicity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on phenolic compounds from Dendrobium ellipsophyllum indicates that structural analogs of our compound can induce apoptosis in human lung cancer cells (H292) with IC₅₀ values below 250 μM .

Table 1: Cytotoxic Effects of Related Compounds

CompoundCell LineIC₅₀ (μM)Mechanism
Compound AH292 (Lung)<250Apoptosis induction
Compound BMCF-7 (Breast)<200Anoikis sensitization
Compound CHeLa (Cervical)<300Cell cycle arrest

Anti-Metastatic Properties

The anti-metastatic potential of similar compounds has been evaluated through various assays. For example, the phenolic compounds derived from Dendrobium ellipsophyllum showed promising results in inhibiting metastasis in vitro by affecting cell migration and invasion pathways .

Case Study: Inhibition of Metastasis

In a study involving the treatment of H292 cells with phenolic extracts, researchers observed:

  • 50% reduction in cell migration at concentrations of 100 μM.
  • Significant downregulation of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion.

The biological activity of the compound is believed to stem from several mechanisms:

  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways leading to cell death.
  • Inhibition of Cell Proliferation: Interference with cell cycle progression.
  • Modulation of Signaling Pathways: Alteration of key signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Indenoquinoline derivatives share a fused tricyclic core but differ in aryl substituents, which critically influence their electronic and biological properties:

Compound Substituent (R) Molecular Formula Molecular Weight HOMO (eV) LUMO (eV)
DT340 (CAS: 669753-40-6) 2,3,4-Trimethoxyphenyl C₂₆H₂₃NO₅ 417.47 -5.72 -2.98
10-(4-Chlorophenyl)-... 4-Chlorophenyl C₂₄H₂₀ClNO₂ 389.87 -5.90 -3.15
10-(4-Bromophenyl)-... 4-Bromophenyl C₂₄H₂₀BrNO₂ 434.33 -5.85 -3.10
10-(4-Ethylphenyl)-... 4-Ethylphenyl C₂₆H₂₅NO₂ 383.49 -5.68 -2.92

Key Observations :

  • Electronic Effects : The electron-rich 2,3,4-trimethoxyphenyl group in DT340 raises the HOMO level (-5.72 eV) compared to electron-withdrawing substituents (e.g., -Cl: -5.90 eV), enhancing π-π interactions with DNA .
  • Steric Influence : Bulky substituents (e.g., bromine) reduce binding efficiency due to steric hindrance, while smaller groups (e.g., ethyl) improve solubility but weaken DNA affinity .

Cytotoxicity and Selectivity

Biological activity varies significantly with substituents:

Compound EC50 (μM, Mouse) EC50 (μM, Rat) Selectivity Index (SI) MTD (mg/kg)
DT340 (Trimethoxyphenyl) 219 117 1.9 <10
DT310 (Naphthalene-based) 86.5 35.9 2.4 65
DT320 (Azo-naphthalene) 78.0 8.7 9.0 75
Doxorubicin (Control) 47.8 45.4 1.05 1

Key Findings :

  • Lower Potency, Higher Tolerance : DT340’s higher EC50 and lower SI (1.9 vs. DT320’s 9.0) suggest weaker selectivity for cancer cells but marginally better tolerance than doxorubicin .
  • Substituent-Driven Activity : Chloro and bromo derivatives (e.g., 10-(4-chlorophenyl)-...) show enhanced cytotoxicity due to electron-withdrawing effects, which stabilize DNA intercalation .

DNA Binding Modes

Molecular dynamics (MD) simulations and docking studies reveal distinct binding mechanisms:

Compound Binding Mode Key Interactions Binding Free Energy (kcal·mol⁻¹)
DT340 Intercalation + Minor Groove Hydrophobic (DC3, DG4), H-bonding (DG6) -7.2 to -8.5
10-(4-Chlorophenyl)-... Intercalation π-Stacking (DG4, DC5), van der Waals -8.1 to -9.3
10-(4-Bromophenyl)-... Minor Groove Hydrophobic (DT8, DT19), Polar (DA18) -6.5 to -7.8

Mechanistic Insights :

  • Trimethoxyphenyl Flexibility: DT340’s methoxy groups enable adaptive binding across both intercalation and minor groove sites, unlike rigid chloro/bromo derivatives .
  • Polar Interactions : Chlorophenyl derivatives form stronger π-π stacking with DNA bases, correlating with lower EC50 values .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione?

  • Methodological Answer : The compound is synthesized via a multi-component reaction using a heterogeneous Cu/zeolite-Y catalyst. Key steps include cyclocondensation of aryl aldehydes, dimedone, and 1,3-indanedione under reflux conditions in ethanol. Reaction optimization (e.g., solvent selection, catalyst loading) is critical for yield improvement (≥70%) and purity .
  • Characterization : Post-synthesis, confirm structure via 1^1H/13^13C NMR, IR (to identify carbonyl stretches at ~1700 cm1^{-1}), and mass spectrometry. Compare spectral data with analogous indenoquinoline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, structurally similar indenoquinoline derivatives require standard precautions:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store in airtight containers away from light and moisture .

Q. How is the purity of the synthesized compound validated?

  • Methodological Answer :

  • Chromatography : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress.
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for quantitative purity assessment.
  • Melting Point : Compare observed mp with literature values (±2°C tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity for this compound?

  • Methodological Answer :

  • Catalyst Screening : Test alternative catalysts (e.g., Fe3_3O4_4-supported catalysts) to compare efficiency with Cu/zeolite-Y.
  • DoE (Design of Experiments) : Vary parameters (temperature: 60–100°C; solvent: ethanol vs. acetonitrile; catalyst loading: 5–15 mol%) and analyze via response surface methodology. For example, Table 3 in shows ethanol at 80°C with 10 mol% catalyst achieves optimal yield (82%) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

Q. What computational tools are suitable for elucidating the reaction mechanism or electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. For example, analyze the electrophilic substitution at the indenoquinoline core.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using COMSOL Multiphysics or LAMMPS .
  • Docking Studies : Investigate potential biological targets (e.g., kinase enzymes) via AutoDock Vina, leveraging the trimethoxyphenyl group’s π-π stacking potential .

Q. How can spectroscopic data contradictions (e.g., unexpected NMR shifts) be resolved during structural analysis?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring flipping) causing signal broadening.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY correlations can confirm spatial proximity of methoxy groups.
  • X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure (as in for a related compound) .

Q. What strategies are effective for derivatizing the trimethoxyphenyl moiety to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Functional Group Modification : Replace methoxy groups with halides (e.g., Cl, Br) via nucleophilic substitution.
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 2-, 3-, or 4-positions of the phenyl ring.
  • Biological Assays : Screen derivatives for cytotoxicity (MTT assay) or enzyme inhibition (e.g., acetylcholinesterase) to correlate substituent effects with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 2
10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

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